N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide
Description
N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a furan core substituted at the 5-position with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 3-methylphenyl group, while the sulfonamide nitrogen is benzylated.
Properties
IUPAC Name |
N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-14-6-5-9-16(12-14)19-22-20(27-23-19)17-10-11-18(26-17)28(24,25)21-13-15-7-3-2-4-8-15/h2-12,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEYUOJLNOXNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a variety of methods, including the reaction of furfural with appropriate reagents.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group with a sulfonyl chloride in the presence of a base.
Benzylation and Tolylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide as an anticancer agent. Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to oxadiazoles have demonstrated growth inhibition rates exceeding 75% against several types of cancer cells, including SNB-19 and OVCAR-8 .
Case Study:
A study evaluated the anticancer properties of several oxadiazole derivatives, revealing that those with the furan sulfonamide structure exhibited enhanced activity compared to their counterparts without this modification. The mechanism of action involved the induction of apoptosis in cancer cells, which was confirmed through flow cytometry analyses.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Compounds with oxadiazole moieties are known to possess antibacterial and antifungal activities. The sulfonamide group enhances solubility and bioavailability, making these compounds promising candidates for further development.
Research Findings:
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics .
Anti-inflammatory Effects
Research has indicated that compounds containing the oxadiazole ring may also exhibit anti-inflammatory properties. The sulfonamide group is known for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.
Experimental Insights:
In a model of induced inflammation, this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels in treated subjects compared to controls .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug design. Studies on N-benzyl derivatives have shown that modifications to the furan and oxadiazole rings can significantly impact their biological efficacy.
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| N-benzyl derivative A | Anticancer | 15 | High selectivity towards cancer cells |
| N-benzyl derivative B | Antimicrobial | 20 | Effective against resistant strains |
| N-benzyl derivative C | Anti-inflammatory | 10 | Reduces cytokine production |
Mechanism of Action
The mechanism of action of N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Crystallographic Data: The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography, suggesting that structural parameters (bond angles, conformations) of these compounds could be refined using these tools.
- Biological Activity : Evidence gaps exist regarding specific target affinities or enzymatic assays. Comparisons are inferred from structural analogs and general sulfonamide pharmacology.
- Synthetic Challenges : The benzodioxol-containing compound may require multi-step synthesis due to its complex substituents, whereas the target compound’s 3-methylphenyl group simplifies synthesis.
Biological Activity
N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a furan sulfonamide moiety and a 1,2,4-oxadiazole ring. The molecular formula is , with a molecular weight of approximately 402.45 g/mol. Its structural features are essential for its biological activity.
This compound exhibits its biological effects through various mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies indicate that compounds containing the oxadiazole ring can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 0.12 to 2.78 µM .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by flow cytometry assays that demonstrate increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression .
- Targeting Specific Molecular Pathways : The interaction with molecular targets such as carbonic anhydrases (CAs) has been noted, where certain derivatives selectively inhibit these enzymes at nanomolar concentrations. This suggests potential applications in cancer therapies .
Antitumor Activity
The antitumor activity of this compound has been highlighted in several studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| A549 | 1.50 | Cell cycle arrest |
| HeLa | 2.41 | Apoptosis induction |
These findings suggest that the compound exhibits promising antitumor properties and could be developed further for therapeutic use.
Other Biological Activities
Besides its antitumor effects, the compound has also shown potential in other areas:
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating a broader spectrum of biological activity beyond anticancer effects .
- Anti-inflammatory Effects : Preliminary studies suggest that certain oxadiazole derivatives may exhibit anti-inflammatory properties, making them candidates for further exploration in inflammatory diseases .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on MCF-7 Cells : A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing significant cytotoxicity and apoptosis induction through mitochondrial pathways .
- In Vivo Studies : Research involving animal models has indicated that administration of this compound leads to reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .
Q & A
Q. What synthetic routes are commonly employed for synthesizing N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide?
The compound is synthesized through multi-step protocols involving:
- Oxadiazole ring formation : Cyclization of acylhydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC). For example, 1,3,4-oxadiazole synthesis from semicarbazides and aldehydes .
- Sulfonamide coupling : Reaction of furan-2-sulfonyl chloride with benzylamine derivatives in dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) .
- Purification : Column chromatography (silica gel) or recrystallization in methanol/ethanol to isolate the final product .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions and sulfonamide linkage integrity. For example, sulfonamide protons typically appear as broad singlets near δ 7.5–8.0 ppm .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the solubility challenges associated with this compound, and how can they be addressed?
Sulfonamides often exhibit poor aqueous solubility due to hydrophobic aromatic substituents. Strategies include:
- Co-solvent systems : Use DMSO or ethanol/water mixtures (e.g., 10% DMSO in PBS) for in vitro assays .
- Salt formation : React with sodium bicarbonate to generate water-soluble sulfonate salts .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the 1,3,4-oxadiazole moiety in this compound?
Yield optimization involves:
- Catalyst screening : Pd(dppf)Cl₂ for Suzuki couplings to attach aryl groups to the oxadiazole ring .
- Temperature control : Reflux in dioxane/water (80°C) for 24 hours to maximize cyclization efficiency .
- Stoichiometric adjustments : Use 1.2 equivalents of 3-methylphenylboronic acid to drive coupling reactions to completion .
Q. What experimental approaches are suitable for studying this compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorometric or spectrophotometric methods .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding interactions with active sites, guided by the compound’s electron-deficient sulfonamide group .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with recombinant proteins .
Q. How should researchers address contradictions in biological activity data across different studies?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 μM) and controls (e.g., acetazolamide for sulfonamide comparisons) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo results .
- Structural analogs : Synthesize derivatives with modified benzyl or oxadiazole groups to isolate structure-activity relationships (SAR) .
Q. What strategies can mitigate side reactions during sulfonamide coupling?
- Protecting groups : Temporarily protect reactive amines (e.g., with Boc groups) to prevent over-alkylation .
- Low-temperature reactions : Conduct couplings at 0–5°C in DCM to suppress sulfonyl chloride hydrolysis .
- Real-time monitoring : TLC (ethyl acetate/hexane, 1:1) to track reaction progress and terminate before byproduct formation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
